

Application Notes and Protocols for DLPG in Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The composition of these LNPs is critical to their efficacy, dictating factors such as encapsulation efficiency, particle stability, and biodistribution. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1] While zwitterionic phospholipids like DSPC are commonly used as "helper lipids," the incorporation of anionic lipids such as 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (**DLPG**) presents an opportunity to modulate the physicochemical properties and biological activity of LNPs.

DLPG is a phospholipid with a negatively charged phosphoglycerol headgroup at physiological pH. The inclusion of anionic lipids can influence the overall surface charge of the LNP, potentially altering its interaction with cells and tissues. This can be leveraged to enhance delivery to specific cell types, such as immune cells, and to modulate the immune response to the LNP formulation.[2][3]

These application notes provide an overview of the potential role of **DLPG** in LNP formulations, along with detailed protocols for the preparation and characterization of **DLPG**-containing LNPs.



The Role of DLPG in LNP Formulation

Incorporating **DLPG** into an LNP formulation can offer several potential advantages:

- Modulation of Surface Charge: The anionic nature of **DLPG** can impart a net negative surface charge to the LNPs at physiological pH, which can influence their stability and biodistribution.
- Enhanced Cellular Uptake: The surface charge can affect how LNPs interact with cell membranes, potentially leading to enhanced uptake by specific cell types.
- Immune Modulation: Anionic lipids have been shown to influence the immunogenicity of LNPs.[2][3] By incorporating **DLPG**, it may be possible to tune the immune response to the encapsulated therapeutic, for instance, by promoting a tolerogenic response for certain applications.[3]
- Targeted Delivery: Studies with other anionic lipids like 1,2-dioleoyl-sn-glycero-3-phosphorac-(1-glycerol) (DOPG) have demonstrated that the inclusion of anionic lipids can enhance mRNA delivery to splenic dendritic cells.[2][3] This suggests a potential for **DLPG** to direct LNPs to specific immune cell populations.

Quantitative Data Summary

Due to the limited availability of public data specifically on **DLPG** in LNP formulations for drug delivery, the following table includes data from a study on a similar anionic lipid, DOPG, to provide insights into the potential impact of incorporating an anionic phosphoglycerol lipid.

Table 1: Physicochemical Properties of Anionic Lipid-Containing LNPs



Formulati on	Helper Lipid(s)	Molar Ratio (Ionizable :Helper:C holestero I:PEG)	Particle Size (nm)	Polydispe rsity Index (PDI)	Zeta Potential (mV)	Encapsul ation Efficiency (%)
Reference LNP	DSPC	50:10:38.5: 1.5	~80-120	<0.2	Near- neutral	>90%
Anionic LNP	DOPG/DS PC	50:10 (total helper):38. 5:1.5	~100	<0.2	-	>85%

Data for Reference LNP is a general representation from multiple sources.[4][5] Data for Anionic LNP is inferred from studies on DOPG-containing LNPs.[2][3] The exact values will be dependent on the specific ionizable lipid and process parameters used.

Experimental Protocols

Protocol 1: Preparation of DLPG-Containing LNPs using Microfluidics

This protocol describes the formulation of **DLPG**-containing LNPs for nucleic acid delivery using a microfluidic mixing device.

Materials:

- Ionizable lipid (e.g., SM-102, ALC-0315)
- 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (optional, can be partially or fully replaced by **DLPG**)
- Cholesterol
- PEGylated lipid (e.g., DMG-PEG 2000)



- Nucleic acid (mRNA or siRNA)
- Ethanol (RNase-free)
- Low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Neutral buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Syringes and tubing for the microfluidic device
- Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

- Preparation of Lipid Stock Solution (Organic Phase):
 - Dissolve the ionizable lipid, **DLPG**, cholesterol, and PEGylated lipid in ethanol to achieve the desired molar ratio. A common starting point is a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid).[6] When incorporating **DLPG**, it can replace a portion or all of the standard helper lipid (e.g., DSPC). For example, a 50:5:5:38.5:1.5 ratio of Ionizable:DSPC:**DLPG**:Cholesterol:PEG could be a starting point.
 - Ensure complete dissolution of all lipids. Gentle warming (e.g., to 60°C) may be necessary.[7]
 - The final total lipid concentration in ethanol will depend on the microfluidic system and desired particle characteristics, but a typical starting range is 10-25 mM.
- Preparation of Nucleic Acid Solution (Aqueous Phase):
 - Dilute the nucleic acid (e.g., mRNA) in the low pH buffer (e.g., 50 mM citrate buffer, pH
 4.0) to the desired concentration (e.g., 0.1 mg/mL).[7]
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.



- Load the lipid stock solution (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
- Set the desired total flow rate (TFR) and flow rate ratio (FRR). A typical starting point is a
 TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).[7] These parameters are critical
 for controlling particle size and polydispersity and should be optimized.[5]
- Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of lipids and encapsulation of the nucleic acid.
- Downstream Processing:
 - Collect the resulting LNP solution.
 - Immediately after formation, dilute the LNP solution with a neutral buffer (e.g., PBS, pH
 7.4) to raise the pH and stabilize the nanoparticles.
 - To remove ethanol and unencapsulated nucleic acid, perform buffer exchange using dialysis or tangential flow filtration (TFF) against PBS (pH 7.4).[8]
 - Sterile filter the final LNP formulation through a 0.22 μm filter.
- Storage:
 - Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of DLPG-Containing LNPs

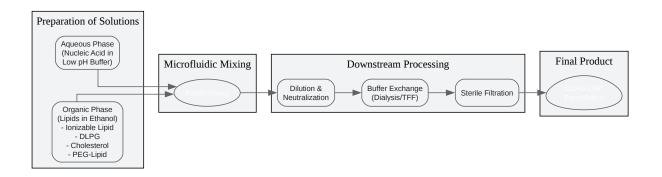
- 1. Particle Size and Polydispersity Index (PDI) Measurement:
- Method: Dynamic Light Scattering (DLS)
- Procedure:
 - Dilute the LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS analysis.
 - Measure the Z-average particle size and PDI using a DLS instrument.



- Perform measurements in triplicate.
- 2. Zeta Potential Measurement:
- Method: Laser Doppler Electrophoresis
- Procedure:
 - Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl) to an appropriate concentration.
 - Measure the zeta potential using a suitable instrument.
 - Perform measurements in triplicate.
- 3. Encapsulation Efficiency (EE) Quantification:
- Method: RiboGreen Assay (or other nucleic acid quantification assay)
- Procedure:
 - Prepare two sets of LNP samples.
 - In the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.
 - In the second set, keep the LNPs intact.
 - Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.
 - The fluorescence from the intact LNPs represents the unencapsulated nucleic acid, while the fluorescence from the lysed LNPs represents the total nucleic acid.
 - Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Nucleic Acid Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

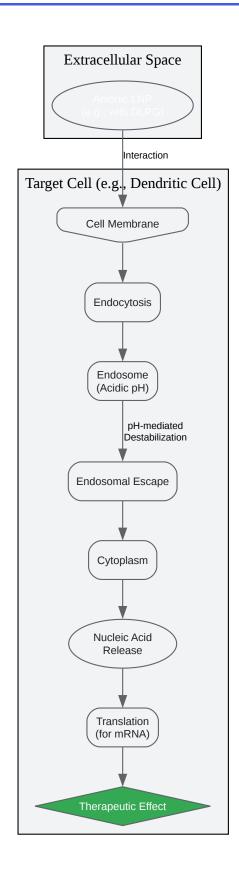




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Caption: Workflow for **DLPG**-LNP formulation.





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Caption: Cellular uptake of anionic LNPs.



Conclusion

The incorporation of **DLPG** into LNP formulations offers a promising strategy to modulate their physicochemical and biological properties. While direct quantitative data for **DLPG** is currently limited, insights from similar anionic phospholipids like DOPG suggest that **DLPG** could be a valuable tool for enhancing cellular delivery and tuning the immunogenicity of nucleic acid therapeutics. The provided protocols offer a starting point for researchers to formulate and characterize **DLPG**-containing LNPs, enabling further exploration of their potential in various drug delivery applications. Rigorous optimization of the lipid composition and process parameters will be crucial for developing effective and reproducible **DLPG**-LNP formulations.

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- To cite this document: BenchChem. [Application Notes and Protocols for DLPG in Lipid Nanoparticle Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591199#dlpg-in-lipid-nanoparticle-formulation]

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